![molecular formula C20H22N2O B1377488 N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide CAS No. 1443979-52-9](/img/structure/B1377488.png)
N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide
Overview
Description
“N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide” is a chemical compound that can be used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of “N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Scientific Research Applications
Anticancer Activity
This compound has been explored for its potential in cancer treatment. Due to its structural similarity to naturally occurring nucleotides, it can interact with biopolymers within the living system, which may disrupt the proliferation of cancer cells .
Antiviral and Anti-HIV Applications
Benzimidazole derivatives, which share a common structure with the compound , have shown activity against viruses, including HIV. This suggests that N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide could be a candidate for antiviral drug development .
Anti-inflammatory and Analgesic Properties
Research indicates that benzimidazole derivatives can exhibit anti-inflammatory and analgesic effects. This compound could potentially be used to develop new pain relief medications with reduced side effects .
Anxiolytic Potential
Some benzimidazole derivatives have been synthesized as CRF1R antagonists, which are used as anxiolytics. The compound may also possess anxiolytic properties, providing a new avenue for anxiety disorder treatment .
Antimicrobial Activity
The structural framework of benzimidazole allows for interaction with microbial enzymes, potentially leading to the development of new antimicrobial agents that could combat resistant strains of bacteria .
Insect Growth Regulation
Benzimidazole derivatives have been studied for their insect growth-regulating activity. This compound could be used in the development of pesticides that are more environmentally friendly and target specific pests .
Antidiabetic Activity
Due to the versatility of the benzimidazole structure, derivatives have been investigated for their antidiabetic properties. This compound may contribute to the discovery of novel treatments for diabetes .
properties
IUPAC Name |
N-(1-benzyl-2-methyl-3,6-dihydro-2H-pyridin-5-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-16-12-13-19(21-20(23)18-10-6-3-7-11-18)15-22(16)14-17-8-4-2-5-9-17/h2-11,13,16H,12,14-15H2,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTCVLGVWGLHPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=C(CN1CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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